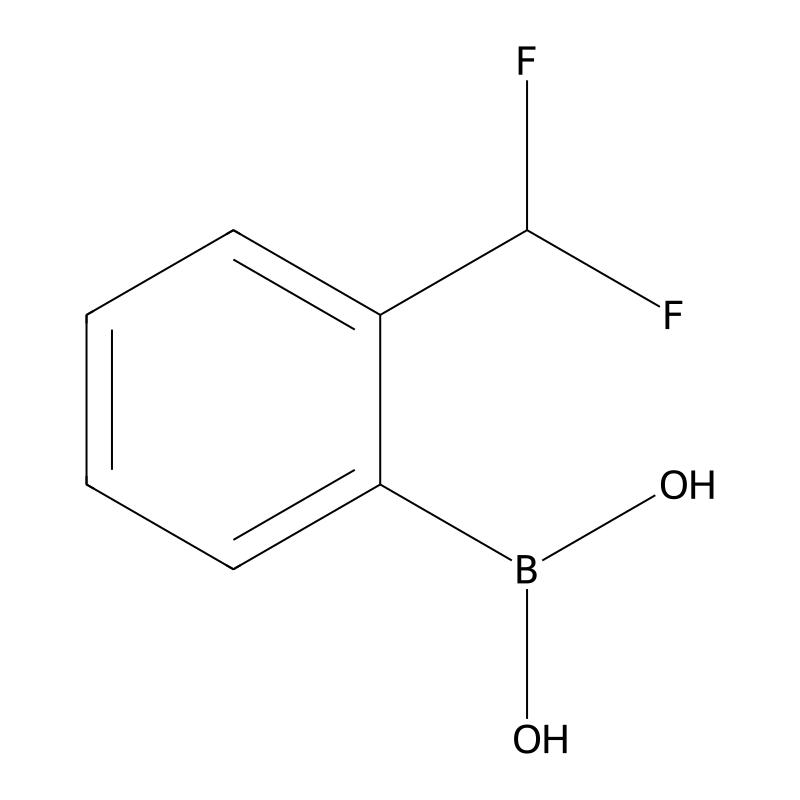(2-(Difluoromethyl)phenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of (2-(Difluoromethyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions []. This powerful method in organic chemistry allows the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and a variety of organic halides or activated alkenes. (2-(Difluoromethyl)phenyl)boronic acid can be used as the boronic acid component to introduce a 2-difluoromethylphenyl group into target molecules.
Here are some examples of research utilizing (2-(Difluoromethyl)phenyl)boronic acid in Suzuki-Miyaura reactions:
- Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines: These compounds are being investigated as potential orally active phosphodiesterase 10A inhibitors []. (2-(Difluoromethyl)phenyl)boronic acid was employed as a key building block in their synthesis via Suzuki-Miyaura coupling.
- Development of Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists: TRPM8 is a receptor protein involved in pain perception. Researchers utilized (2-(Difluoromethyl)phenyl)boronic acid to synthesize novel 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes as potential TRPM8 antagonists [].
(2-(Difluoromethyl)phenyl)boronic acid is an organoboron compound with the chemical formula C₇H₇BF₂O₂ and a molecular weight of 171.94 g/mol. It features a difluoromethyl group attached to a phenyl ring, making it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is recognized for its potential in various
(2-(Difluoromethyl)phenyl)boronic acid itself likely doesn't have a specific biological mechanism of action. However, the presence of a boronic acid moiety makes it a potential candidate for mimicking or inhibiting enzymes that utilize natural sugar-derived boronic acids in their function. Further research is needed to explore this possibility.
- Wear appropriate personal protective equipment (PPE): Use gloves, safety glasses, and a lab coat when handling the compound.
- Handle in a well-ventilated area: Boronic acids may release volatile compounds upon heating or decomposition.
- Avoid contact with skin and eyes: Boronic acids can cause irritation.
- Store properly: Keep the compound in a cool, dry place away from light and moisture.
- Suzuki Coupling Reactions: It can be employed as a reagent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules .
- Cross-Coupling Reactions: The compound can also be involved in other cross-coupling reactions, where it acts as a nucleophile to react with electrophiles .
- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Several methods exist for synthesizing (2-(Difluoromethyl)phenyl)boronic acid:
- Direct Boronation: One common approach involves the direct reaction of 2-(difluoromethyl)phenyl compounds with boron reagents under controlled conditions.
- Functionalization of Phenylboronic Acid: Another method includes the functionalization of phenylboronic acid derivatives through electrophilic substitution reactions, introducing the difluoromethyl group at the ortho position.
- Fluorination Techniques: Advanced fluorination techniques can also be employed to introduce the difluoromethyl group selectively onto aromatic systems before subsequent boronation.
(2-(Difluoromethyl)phenyl)boronic acid finds applications in various fields:
- Organic Synthesis: It serves as a crucial intermediate for synthesizing pharmaceuticals and agrochemicals.
- Material Science: The compound can be used in developing new materials with unique properties due to its boron content.
- Chemical Probes: It is utilized as a chemical probe in biological research to study interactions within cellular systems .
Studies on (2-(Difluoromethyl)phenyl)boronic acid's interactions focus on its ability to form complexes with various substrates. Its boron atom allows it to bind selectively with diols and other nucleophilic species, which is essential for its role in synthetic chemistry and potential biological applications. Understanding these interactions can provide insights into optimizing its use in drug development and materials engineering .
Several compounds share structural similarities with (2-(Difluoromethyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:
The unique positioning of the difluoromethyl group on the phenyl ring distinguishes (2-(Difluoromethyl)phenyl)boronic acid from its analogs, affecting its reactivity and applications in synthetic chemistry.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








